Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine
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Overview
Description
Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine is an organic compound that features a furan ring and a methoxyphenyl group connected via an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine typically involves the reaction of furan-2-carbaldehyde with 4-methoxyphenethylamine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan and methoxyphenyl derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl-amine: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-Methoxyphenethylamine: Lacks the furan ring, leading to variations in reactivity and applications.
Uniqueness
Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine is unique due to the presence of both the furan ring and the methoxyphenyl group, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-16-13-6-4-12(5-7-13)8-9-15-11-14-3-2-10-17-14/h2-7,10,15H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDHRFBBOPQWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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